
Methylselanyl--trimethylplumbyl (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylselanyl–trimethylplumbyl (1/1) is a chemical compound with the molecular formula C3H9PbSe It is a unique organometallic compound that contains both selenium and lead atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–trimethylplumbyl (1/1) typically involves the reaction of trimethylplumbyl chloride with methylselanyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures, around -78°C, to ensure the stability of the reactants and products.
Solvent: Common solvents used in this reaction include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of Methylselanyl–trimethylplumbyl (1/1) follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methylselanyl–trimethylplumbyl (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead selenide and other oxidation products.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation Products: Lead selenide (PbSe) and other selenium-containing compounds.
Reduction Products: Simpler organometallic compounds with lead and selenium.
Substitution Products: Compounds with different functional groups replacing the methylselanyl group.
Wissenschaftliche Forschungsanwendungen
Methylselanyl–trimethylplumbyl (1/1) has several scientific research applications, including:
Materials Science: It is used in the synthesis of novel materials with unique properties, such as semiconductors and photovoltaic materials.
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized coatings and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Methylselanyl–trimethylplumbyl (1/1) involves its interaction with molecular targets through its organometallic bonds. The compound can:
Bind to metal ions: The lead and selenium atoms can form complexes with other metal ions, influencing various biochemical pathways.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylplumbyl chloride: A related compound used in similar synthetic reactions.
Methylselanyl lithium: Another organometallic compound containing selenium.
Lead selenide (PbSe): A compound formed from the oxidation of Methylselanyl–trimethylplumbyl (1/1).
Uniqueness
Methylselanyl–trimethylplumbyl (1/1) is unique due to its combination of selenium and lead atoms, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form complexes with metal ions makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
58747-19-6 |
|---|---|
Molekularformel |
C4H12PbSe |
Molekulargewicht |
346 g/mol |
InChI |
InChI=1S/CH3Se.3CH3.Pb/c1-2;;;;/h1H3;3*1H3; |
InChI-Schlüssel |
MDAJEYQMTLFWAL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se].C[Pb](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


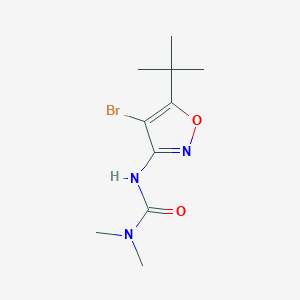
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
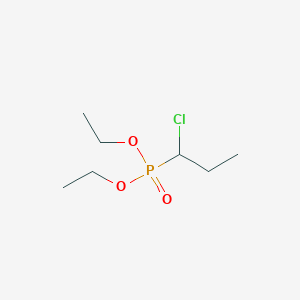
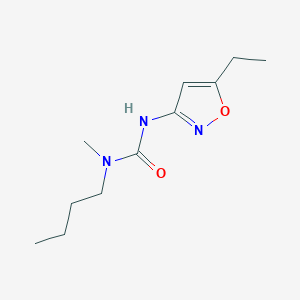

![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)

![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)


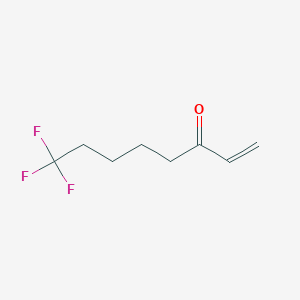
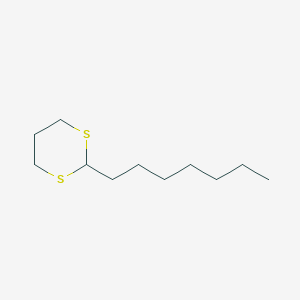
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
